1-(1,3-Dioxolan-2-yl)-pentan-2-one

Vue d'ensemble

Description

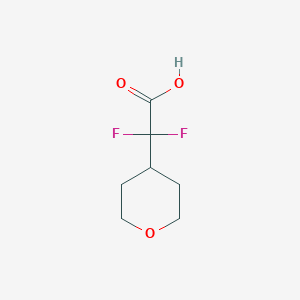

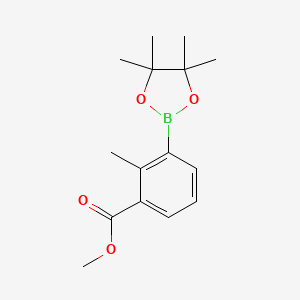

1-(1,3-Dioxolan-2-yl)-pentan-2-one is a type of organic compound that contains a 1,3-dioxolane ring . Dioxolanes are a group of organic compounds that can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol .

Chemical Reactions Analysis

The chemical reactions involving 1,3-dioxolane derivatives have been studied. For example, the reaction of 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide was achieved through an assembly of three components: alkene, carboxylic acid, and silyl enol ether . The reaction proceeded via stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during oxidation of alkene substrates with hypervalent iodine .Applications De Recherche Scientifique

Ratiometric Fluorescent Probe Development

“1-(1,3-Dioxolan-2-yl)-pentan-2-one” is used in the preparation of a ratiometric fluorescent probe. This probe is designed for the specific detection of cysteine over other amino acids like homocysteine and glutathione. Such probes are crucial in biochemical research for detecting and quantifying specific biomolecules within complex mixtures .

Synthesis of Antitumor Agents

The compound serves as a reactant in the synthesis of antitumor agents. Its role in forming complex molecules that can interact with biological targets is vital for developing new cancer therapies .

Microwave-Assisted Synthesis

It is utilized in microwave-assisted synthesis processes, such as the preparation of KN-93, an inhibitor of calmodulin kinase II. This enzyme plays a role in various cellular functions, and its inhibition can be significant in treating certain diseases .

Spirobenzofuran Piperidines Synthesis

The chemical is involved in synthesizing fluorinated spirobenzofuran piperidines, which act as s1 receptor ligands. These ligands have potential therapeutic applications in treating neurological disorders .

Wittig Olefination Reactions

It finds application as a reagent for Wittig olefinations, introducing a 1,3-dioxolane moiety into compounds. This reaction is a staple in organic chemistry for forming carbon-carbon double bonds .

Mécanisme D'action

Target of Action

Compounds with a similar dioxolane ring structure have been known to interact with various biological targets .

Mode of Action

Dioxolane compounds are known to interact with their targets through various mechanisms, often involving the formation or breakage of the dioxolane ring .

Biochemical Pathways

Dioxolane compounds can be involved in a variety of biochemical processes, depending on their specific structure and targets .

Pharmacokinetics

The bioavailability of such compounds would depend on factors like solubility, stability, and metabolic transformations .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(1,3-Dioxolan-2-yl)-pentan-2-one . Factors such as pH, temperature, and presence of other molecules can affect the compound’s stability and interactions with its targets .

Propriétés

IUPAC Name |

1-(1,3-dioxolan-2-yl)pentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-3-7(9)6-8-10-4-5-11-8/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDWNCNQZFVUYAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CC1OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20717603 | |

| Record name | 1-(1,3-Dioxolan-2-yl)pentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60643-06-3 | |

| Record name | 1-(1,3-Dioxolan-2-yl)pentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrrolo[1,2-B]pyridazin-4(1H)-one](/img/structure/B1426078.png)

![4-Chloro-5-iodo-pyrrolo[2,3-d]pyrimidine-7-carboxylic acid tert-butyl ester](/img/structure/B1426079.png)

![3-Methyl-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B1426083.png)

![3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid](/img/structure/B1426085.png)